molecular formula C9H8ClNO B12955931 2-(Chloromethyl)-3-methoxybenzonitrile

2-(Chloromethyl)-3-methoxybenzonitrile

Cat. No.: B12955931
M. Wt: 181.62 g/mol
InChI Key: RXAKFEXDCQYTMM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methoxybenzonitrile is an aromatic compound featuring a benzene ring substituted with a chloromethyl (-CH2Cl) group at position 2, a methoxy (-OCH3) group at position 3, and a nitrile (-CN) group at position 1. This arrangement creates a unique electronic and steric profile, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The chloromethyl group introduces reactivity for nucleophilic substitution, while the methoxy and nitrile groups influence electron distribution and intermolecular interactions.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-(chloromethyl)-3-methoxybenzonitrile

InChI

InChI=1S/C9H8ClNO/c1-12-9-4-2-3-7(6-11)8(9)5-10/h2-4H,5H2,1H3

InChI Key

RXAKFEXDCQYTMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CCl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methoxybenzonitrile typically involves the chloromethylation of 3-methoxybenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can also enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: 2-(Chloromethyl)-3-methoxybenzaldehyde or 2-(Chloromethyl)-3-methoxybenzoic acid.

    Reduction: 2-(Chloromethyl)-3-methoxybenzylamine.

Scientific Research Applications

2-(Chloromethyl)-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methoxybenzonitrile depends on its specific application. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic or toxic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, molecular weights, reactivity, and hazards/applications of 2-(Chloromethyl)-3-methoxybenzonitrile and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Features Hazards/Applications References
This compound 2-CH2Cl, 3-OCH3, 1-CN ~180.45 Electrophilic CH2Cl; CN enhances polarity Potential irritant; organic synthesis intermediate -
5-Chloro-2-methoxybenzonitrile 5-Cl, 2-OCH3, 1-CN ~167.45 Meta-directing Cl; reduced steric hindrance Similar handling precautions
2-Chloro-4-fluoro-3-methylbenzonitrile 2-Cl, 4-F, 3-CH3, 1-CN ~183.58 Electron-withdrawing F and Cl; steric CH3 Pharmaceutical intermediate
Epichlorohydrin 2-(Chloromethyl)oxirane 92.52 Reactive epoxide ring; industrial crosslinker Carcinogen; resin production
Bis(Chloromethyl)Ether (BCME) Cl-CH2-O-CH2-Cl 114.96 Extreme toxicity; carcinogenic Restricted use in labs

Detailed Comparative Analysis

5-Chloro-2-methoxybenzonitrile
  • Structural Differences : The chloro group is at position 5 instead of a chloromethyl at position 2.
  • The meta-chloro substituent directs electrophilic reactions differently compared to the ortho-chloromethyl group in the target compound.
  • Applications : Primarily used in fine chemical synthesis, with fewer applications requiring alkylation reactions.
2-Chloro-4-fluoro-3-methylbenzonitrile
  • Electronic Effects: The fluorine atom increases electron-withdrawing effects, enhancing nitrile reactivity.
  • Synthesis: Used in multi-step pharmaceutical syntheses, as seen in , where it reacts with amino acids under DMSO conditions .
Epichlorohydrin
  • Reactivity Contrast : Despite sharing a chloromethyl group, epichlorohydrin’s strained epoxide ring makes it far more reactive. It is widely used in epoxy resins, whereas the target compound’s aromatic chloromethyl group favors selective substitutions.
  • Hazards: Epichlorohydrin’s carcinogenicity contrasts with the target compound’s likely irritant properties .
Bis(Chloromethyl)Ether (BCME)
  • Toxicity: BCME’s bifunctional chloromethyl groups make it a potent carcinogen, whereas the monofunctional chloromethyl in the target compound poses lower risks .

Physicochemical and Hazard Profiling

  • Solubility : Compounds with ether or dioxane substituents (e.g., 4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile, ) exhibit higher organic solubility due to oxygenated side chains .
  • Stability : The target compound’s aromatic chloromethyl group is more stable than epichlorohydrin’s reactive epoxide but less stable than simple chloro-substituted benzonitriles.

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